N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide, also known as MTIP, is a selective antagonist of the dopamine D3 receptor. It has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide acts as a selective antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a decrease in the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. The precise mechanism by which this compound exerts its therapeutic effects is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the reinforcing effects of drugs of abuse, reduce the symptoms of schizophrenia, and improve motor function in animal models of Parkinson's disease. This compound has also been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of this compound is its high cost of production, which may limit its availability for use in laboratory experiments.
Future Directions
There are several future directions for the use of N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide in scientific research. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more cost-effective methods for the synthesis of this compound, which would increase its availability for use in laboratory experiments. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a selective antagonist of the dopamine D3 receptor that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The synthesis of this compound has been optimized to increase the yield and reduce the cost of production. This compound has been extensively studied for its potential therapeutic applications, and has been shown to have a number of biochemical and physiological effects. While there are some limitations to the use of this compound in laboratory experiments, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide involves the reaction of 1-methyl-2-(4-trifluoromethylphenyl)piperidin-3-ol with but-2-ynoyl chloride. This reaction results in the formation of this compound as a white solid with a purity of over 99%. The synthesis of this compound has been optimized to increase the yield and reduce the cost of production.
Scientific Research Applications
N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has been investigated for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
N-[[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O/c1-3-5-16(24)22-12-14-6-4-11-23(2)17(14)13-7-9-15(10-8-13)18(19,20)21/h7-10,14,17H,4,6,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEWYHDPBYGRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCCN(C1C2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.